molecular formula C17H22BN3O3S B3313829 2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester CAS No. 947179-29-5

2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B3313829
CAS No.: 947179-29-5
M. Wt: 359.3 g/mol
InChI Key: NJHXDYAKOFCPQD-UHFFFAOYSA-N
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Description

2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core substituted with a methyl group, a carbamoyl-linked 2-methylthiazole moiety, and a pinacol boronate ester at the 4-position. This compound is primarily used in drug discovery as a building block for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures relevant to pharmaceuticals and agrochemicals . Its structural uniqueness lies in the integration of a thiazole ring, which may enhance binding affinity to biological targets such as kinases or proteases.

Properties

IUPAC Name

6-methyl-N-(2-methyl-1,3-thiazol-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BN3O3S/c1-10-7-12(18-23-16(3,4)17(5,6)24-18)8-13(19-10)15(22)21-14-9-25-11(2)20-14/h7-9H,1-6H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHXDYAKOFCPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)NC3=CSC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111770
Record name 6-Methyl-N-(2-methyl-4-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947179-29-5
Record name 6-Methyl-N-(2-methyl-4-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947179-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-N-(2-methyl-4-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridine structure. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the boronic acid pinacol ester.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature and pressure. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

  • Methyl substitution : The methyl group at the pyridine 2-position may stabilize the boronate ester by reducing electron-withdrawing effects compared to halogenated analogs like 2-chloro-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (CAS: 1218790-05-6) .

Table 1: Substituent Comparison of Selected Pyridine Boronic Esters

Compound Name Substituents at Pyridine Core Key Functional Groups
Target Compound 2-Me, 6-(2-Me-thiazole-carbamoyl) Thiazole, carbamoyl, pinacol
Pyridine-4-boronic acid pinacol ester None None
6-Ethylpyridine-3-boronic acid pinacol ester 3-Boronate, 6-Et Ethyl
2-Methyl-6-(trifluoromethyl)pyridine-4-boronic ester 2-Me, 6-CF₃ Trifluoromethyl

Solubility and Stability

Based on , pinacol esters of boronic acids generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to their parent acids. The target compound likely follows this trend, with moderate solubility in polar aprotic solvents due to the polar carbamoyl group. In contrast:

  • Non-carbamoyl analogs: Pyridine-4-boronic acid pinacol ester (CAS: 181219-01-2) shows higher solubility in hydrocarbons due to reduced polarity .
  • Thiazole vs. indazole/indole derivatives : Thiazole-containing boronic esters (target compound) may have lower aqueous solubility than indazole or indole-based analogs (e.g., 1-Boc-indazole-6-boronic acid pinacol ester in ) due to reduced hydrogen-bonding capacity .

Reactivity in Cross-Coupling Reactions

The carbamoyl-thiazole group may influence reactivity:

  • Electron-withdrawing effects : The electron-deficient thiazole ring could enhance the electrophilicity of the boronate, accelerating transmetallation in Suzuki reactions compared to electron-rich analogs like 6-methoxypyridine boronic esters.
  • Steric hindrance : Bulkier substituents (e.g., 2-methylthiazole-carbamoyl) may reduce coupling efficiency relative to simpler derivatives like pyridine-4-boronic acid pinacol ester .

Cost and Availability

The compound is listed in specialized catalogs (e.g., ) but lacks publicly disclosed pricing. Comparatively:

  • Simpler analogs : Pyridine-4-boronic acid pinacol ester costs ~¥12,000/5g ().
  • Complex derivatives : Indazole boronic esters range from €154–662 (), suggesting the target compound may fall in a higher price bracket due to synthetic complexity .

Biological Activity

2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester (CAS No. 947179-29-5) is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a boronic acid moiety, allows it to participate in various chemical reactions, making it a valuable scaffold for drug development.

The molecular formula of this compound is C17H22BN3O3S, with a molecular weight of 359.3 g/mol. Its structure includes a pyridine ring substituted with a thiazole-derived carbamoyl group and a boronic acid pinacol ester functionality, which enhances its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and can inhibit enzymes such as proteases and kinases. This mechanism is particularly relevant in the context of cancer therapy, where targeting specific signaling pathways can lead to reduced tumor growth.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was shown to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit γ-secretase, an enzyme involved in the Notch signaling pathway, which is crucial for cell differentiation and proliferation. Preliminary results indicate that it acts as a moderate inhibitor, suggesting potential applications in treating diseases like Alzheimer's .
  • Cross-Coupling Reactions : The boronic acid functionality allows this compound to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules that may have therapeutic applications.

Case Studies

A notable case study involved the synthesis of novel aminothiazoles derived from this compound, which were evaluated for their activity as γ-secretase modulators. These derivatives demonstrated improved potency compared to previous analogs, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other similar compounds:

Compound NameBiological ActivityApplications
This compoundAnticancer, Enzyme InhibitionDrug Development
4-Methyl-2-(2-methylthiazol-4-yl)phenolModerate CytotoxicityAntimicrobial Agents
4-(Hydroxymethyl)-2-methylthiazoleLimited ActivityOrganic Synthesis

Future Directions

Research on this compound is expected to expand into areas such as:

  • Optimization of Synthesis : Developing more efficient synthetic routes to produce this compound and its derivatives.
  • Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level.
  • Clinical Trials : Evaluating its efficacy and safety in clinical settings for potential therapeutic use.

Q & A

Q. What is the primary role of this boronic ester in cross-coupling reactions, and what methodological considerations are critical for its use?

The compound serves as a key substrate in Suzuki-Miyaura cross-coupling reactions due to its boronic ester group, enabling carbon-carbon bond formation. Methodological priorities include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used, but ligand choice (e.g., SPhos or XPhos) may influence reactivity .
  • Solvent optimization : Reactions are typically performed in anhydrous, degassed solvents like THF or dioxane to prevent boronic ester hydrolysis .
  • Temperature control : Mild conditions (e.g., 60–80°C) preserve the ester’s stability while ensuring efficient coupling .

Q. What are the recommended handling and storage protocols to maintain this compound’s stability?

  • Storage : Store at 2–8°C in a tightly sealed, dry container under inert gas (e.g., argon) to prevent moisture absorption and oxidation .
  • Handling : Use gloves and eye protection; avoid contact with oxidizing agents. Work in a fume hood to minimize inhalation risks .

Q. What synthetic routes and purification methods are effective for this compound?

  • Synthesis : Palladium-catalyzed borylation of halogenated precursors (e.g., bromopyridine derivatives) with bis(pinacolato)diboron is a common approach .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. How does the compound’s stability vary under different pH or temperature conditions?

  • pH sensitivity : The boronic ester hydrolyzes in acidic or basic aqueous media, forming boronic acid derivatives. Neutral conditions (pH 6–8) are optimal for stability .
  • Thermal stability : Decomposition occurs above 150°C; prolonged heating above 100°C in solution may lead to by-product formation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reaction yields or selectivity?

  • Parameter screening : Systematically vary catalyst loading (0.5–5 mol%), solvent polarity, and base (e.g., K₂CO₃ vs. CsF) to identify optimal conditions .
  • By-product analysis : Use LC-MS or GC-MS to detect intermediates (e.g., deboronated species) that may explain yield discrepancies .

Q. What mechanistic insights can be gained from studying this compound’s reactivity in cross-coupling reactions?

  • Kinetic studies : Monitor reaction progress via in situ NMR or IR spectroscopy to elucidate transmetalation or oxidative addition steps .
  • Computational modeling : Density functional theory (DFT) can predict transition states and explain regioselectivity trends .

Q. How does structural modification of the thiazole or pyridine moieties influence reactivity or biological activity?

  • Thiazole substitution : Introducing electron-withdrawing groups (e.g., -CF₃) on the thiazole ring enhances electrophilicity, improving coupling efficiency .
  • Pyridine modification : Methyl groups at the 2-position sterically hinder undesired side reactions but may reduce solubility .

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing cost and waste?

  • Catalyst recycling : Immobilize palladium on magnetic nanoparticles or mesoporous silica to reduce metal leaching .
  • Solvent selection : Replace dioxane with cyclopentyl methyl ether (CPME), a greener solvent with comparable performance .

Q. How can researchers identify and mitigate by-products formed during cross-coupling reactions?

  • HPLC-MS profiling : Detect homocoupling by-products (e.g., biaryl derivatives) arising from oxidative dimerization .
  • Additive screening : Introduce radical scavengers (e.g., BHT) or coordinating agents (e.g., EDTA) to suppress undesired pathways .

Q. What biological assays are suitable for evaluating this compound’s pharmacological potential?

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR or BRAF) due to structural similarity to known kinase inhibitors .
  • Cellular uptake studies : Use fluorescent labeling (e.g., BODIPY conjugates) to assess membrane permeability and intracellular localization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester

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